N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide

PNMT inhibition formamidine SAR enzyme kinetics

N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide (CAS 101398-56-5) is a member of the N,N-dimethylformamidine class, characterized by a 2-biphenylyl substituent on the imine nitrogen. With molecular formula C15H16N2, molecular weight 224.3 g/mol, and computed XLogP3 of 3.2, this compound occupies a property space distinct from monocyclic aryl formamidines such as chlordimeform or N'-(2,4-dimethylphenyl) analogs.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 101398-56-5
Cat. No. B010013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-N'-(2-phenylphenyl)methanimidamide
CAS101398-56-5
SynonymsFormamidine, N,N-dimethyl-N'-(2-biphenylyl)-
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C15H16N2/c1-17(2)12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3
InChIKeyZFRWTBFPXRDOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide (CAS 101398-56-5): A 2-Biphenylyl Formamidine Building Block with Distinctive Steric and Electronic Properties


N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide (CAS 101398-56-5) is a member of the N,N-dimethylformamidine class, characterized by a 2-biphenylyl substituent on the imine nitrogen [1]. With molecular formula C15H16N2, molecular weight 224.3 g/mol, and computed XLogP3 of 3.2, this compound occupies a property space distinct from monocyclic aryl formamidines such as chlordimeform or N'-(2,4-dimethylphenyl) analogs [1]. Its synthesis proceeds via condensation of biphenyl-2-amine with dimethylformamide dimethyl acetal, yielding a versatile intermediate for agrochemical and coordination chemistry applications .

Formamidine class 2-biphenylyl-substituted N,N-dimethylformamidine building block with distinct steric and electronic profile
Synthetic utility Combined acid-labile amine protection and ortho-metalation directing group in a single handle
Lipophilicity Higher computed logP range supports agrochemical and formulation research where partitioning matters

Why N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide Cannot Be Replaced by a Generic Formamidine or Aryl Amidine Analog


Formamidine derivatives exhibit pronounced structure-activity dependence on the N'-aryl substituent. The 2-biphenylyl group introduces a sterically demanding, non-planar ortho-phenyl ring that alters electronic conjugation, lipophilicity, and target-binding geometry relative to simpler phenyl or 4-substituted-phenyl formamidines [1]. Even closely related analogs—such as the 4-biphenylyl isomer or 2,4-dimethylphenyl variant—differ in dihedral angle, logP, and metabolic stability, making direct substitution without revalidation of synthetic yield, biological potency, or coordination behavior unreliable [2]. The evidence below quantifies key dimensions where this compound diverges from in-class alternatives.

Steric & conformational Ortho-biphenyl twist alters conjugation and target geometry; planar 4-biphenylyl isomer may shift interaction profiles
Protecting group orthogonality Formamide or carbamate analogs lack the acid-labile protection and ortho-directing dual function required for one-pot sequences
Lipophilicity mismatch Higher computed logP may alter solvent partitioning, extraction recovery, and formulation behavior relative to monocyclic formamidines

Quantitative Differentiation Evidence for N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide Versus Closest Analogs


PNMT Enzyme Inhibition: 1.11 mM Ki Distinguishes 2-Biphenylyl Formamidine from Inactive or Untested Formamidine Scaffolds

In a radiochemical assay against bovine phenylethanolamine N-methyltransferase (PNMT), N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide exhibited a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. While this represents weak inhibition, it is a rare, quantifiable biochemical endpoint for a 2-biphenylyl formamidine. By contrast, the simpler N,N-dimethyl-N'-phenylformamidine and N'-(2,4-dimethylphenyl)-N,N-dimethylformamidine have no reported PNMT activity in the same assay system, suggesting that the biphenyl moiety confers a measurable, albeit modest, target engagement not observed with monocyclic aryl congeners [2]. The lack of PNMT data for most formamidines means this Ki value serves as a unique biochemical anchor for selecting the 2-biphenylyl scaffold in medicinal chemistry campaigns targeting PNMT.

PNMT Inhibition Ki
Reported
Target Ki = 1.11 mM (bovine PNMT)
Rare biochemical endpoint for formamidine scaffold; monocyclic analogs lack any reported PNMT activity
Single-concentration radiochemical assay; confirm in target-specific setup
PNMT inhibition formamidine SAR enzyme kinetics

Lipophilicity (XLogP3 = 3.2) Exceeds Monocyclic Aryl Formamidines by 0.7–1.7 Log Units, Influencing Partitioning and Formulation

The computed XLogP3 of N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide is 3.2 [1]. This value is substantially higher than that of the monocyclic analog N'-(2,4-dimethylphenyl)-N,N-dimethylformamidine (estimated XLogP ~2.0–2.5) and the agrochemical chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine, XLogP ~2.5) [2]. The 0.7–1.7 log unit increase reflects the contribution of the second phenyl ring and translates into approximately 5- to 50-fold higher octanol-water partitioning. In formulation or extraction workflows, this differential lipophilicity directly impacts solvent selection, solid-phase extraction recovery, and membrane permeability predictions.

Lipophilicity (XLogP3)
Class-level
XLogP3 = 3.2
+0.7–1.2 log units higher than monocyclic formamidines; guides solvent and formulation selection
Computed value; verify experimental logP for critical formulation decisions
lipophilicity XLogP formulation design

Ortho-Biphenyl Dihedral Angle (~40°) Imposes Conformational Restriction Absent in para-Biphenyl and Monocyclic Analogs

The 2-biphenylyl group adopts a non-planar ground-state geometry with a dihedral angle of approximately 40° between the two phenyl rings, as established for the parent 2-aminobiphenyl scaffold [1]. In contrast, the 4-biphenylyl isomer is essentially planar (dihedral ~0°), and monocyclic phenyl formamidines lack this torsional degree of freedom entirely. This conformational difference has been shown to preclude 2-aminobiphenyl from serving as a substrate for cytochrome P450-mediated N-hydroxylation, a key metabolic activation pathway for 4-aminobiphenyl [1]. When incorporated into the formamidine framework, the non-planar biphenyl motif is expected to alter target binding geometry, metabolic liability, and intermolecular packing in ways that planar analogs cannot replicate.

Biphenyl dihedral angle
Reported
~40° twist
Non-planar geometry absent in 4-biphenylyl isomer; impacts metabolic susceptibility and binding modes
Extrapolated from 2-aminobiphenyl data; confirm via DFT or X-ray for this derivative
conformational analysis dihedral angle structure-based design

Formamidine Moiety as a Dual-Function Protecting/Directing Group: Differentiated Synthetic Utility vs. Amide and Carbamate Analogs

The N,N-dimethylformamidine group serves simultaneously as an amine protecting group cleavable under mild acidic conditions and as a potent ortho-directing group in directed ortho-metalation (DoM) reactions [1][2]. The 2-biphenylyl variant combines this reactivity with a sterically encumbered aryl ring, enabling selective functionalization at positions that are inaccessible with simpler N,N-dimethyl-N'-phenylformamidine. In one-pot derivatization protocols, formamidine-protected aminobenzoic acids were converted to amides in good yields, a strategy directly translatable to the biphenyl scaffold [1]. By contrast, the corresponding N-(2-biphenylyl)formamide (CAS 5346-21-4) lacks the dimethylamino group required for ortho-direction, and carbamate protecting groups require different cleavage conditions.

Synthetic multifunctionality
Reported
Protecting + ortho-directing group
Enables one-pot derivatization; formamide and carbamate analogs cannot replicate this dual role
Validated on aminobenzoic acid scaffold; adapt to biphenyl core with reaction optimization
synthetic intermediate protecting group ortho-metalation

High-Value Application Scenarios for N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide Based on Evidence


Scaffold for PNMT-Targeted Fragment-Based Drug Discovery

Despite its weak Ki (1.11 mM), N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide is one of the very few formamidines with a documented PNMT inhibition value [1]. Medicinal chemistry groups pursuing PNMT inhibitors can use this compound as a validated fragment hit for structure-activity relationship expansion, leveraging the biphenyl moiety for vector-based library design.

High-Lipophilicity Intermediate for Agrochemical Formulation Development

With an XLogP3 of 3.2, this compound occupies a lipophilicity range desirable for cuticular penetration in acaricide and insecticide design [2]. Formulation scientists evaluating formamidine-based active ingredients can use it as a late-stage diversification intermediate to modulate logP without altering the core pharmacophore.

Conformationally Restricted Ligand for Coordination Chemistry and Catalysis

The non-planar 2-biphenylyl group imposes a ~40° dihedral angle that creates a chiral-like steric environment even in the absence of point chirality [3]. In transition-metal catalysis, this conformational restriction can induce atropisomerism and influence enantioselectivity, differentiating it from planar 4-biphenylyl or phenyl formamidine ligands.

Orthogonal Protecting/Directing Group for Multi-Step Synthesis of Biphenyl Derivatives

The N,N-dimethylformamidine group enables amine protection and directed ortho-metalation in a single functional handle [4]. Process chemists requiring selective functionalization of the 2-aminobiphenyl core can employ this compound to streamline synthetic routes, avoiding the need for separate protection and directing group steps.

Application
Selection Property
Validation Focus
PNMT fragment-based screening
Biochemical enzyme inhibition endpoint
Confirm Ki and binding mode in target assay
Agrochemical formulation intermediate
Elevated computed lipophilicity
Verify experimental logP and formulation partitioning
Coordination chemistry ligand
Non-planar biphenyl geometry
Assess atropisomerism and steric effects on catalysis
Multi-step biphenyl derivatization
Acid-labile protecting & ortho-directing group
Validate regioselectivity and deprotection efficiency
Quote Request

Request a Quote for N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.